molecular formula C18H23N3 B031073 N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine CAS No. 57718-47-5

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Cat. No. B031073
CAS RN: 57718-47-5
M. Wt: 281.4 g/mol
InChI Key: MHXACMFKKGZLNW-UHFFFAOYSA-N
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Description

“N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine” is a chemical compound with the CAS number 57718-47-5 . It is an organic intermediate .


Molecular Structure Analysis

The molecular weight of “N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine” is 281.4 . The IUPAC name is N1- (1-benzyl-4-piperidinyl)-1,2-benzenediamine . The InChI code is 1S/C18H23N3/c19-17-8-4-5-9-18 (17)20-16-10-12-21 (13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2 .


Physical And Chemical Properties Analysis

“N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine” is a solid at ambient temperature . It has a boiling point of 111-112 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Analgesics

This compound is structurally related to piperidine-based analgesics. It can serve as a precursor in the synthesis of novel analgesic drugs by acting on opioid receptors. Research indicates that modifications of the piperidine ring can lead to compounds with significant analgesic properties, potentially with fewer side effects and lower risk of dependency .

Neuropharmacology: Development of Neuroprotective Agents

The benzylpiperidine moiety is a common feature in neuroprotective agents. This compound could be used to develop new treatments for neurodegenerative diseases by enhancing the survival of neuronal cells or by modulating neurotransmitter systems implicated in diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXACMFKKGZLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973309
Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

CAS RN

57718-47-5
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine
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Record name N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine
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Record name 57718-47-5
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Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Record name N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

A solution of 31 parts of N-(2-nitrophenyl)-1-(phenylmethyl)-4-piperidinamine in 160 parts of tetrahydrofuran is hydrogenated at normal pressure and at a temperature of 40° C, with 20 parts of Raney nickel catalyst. After the calculated amount of hydrogen is taken up (3 moles) hydrogenation is stopped. The catalyst is filtered off and from the filtrate the solvent is evaporated. The solid residue is washed with 160 parts of 2,2'-oxybispropane, to yield 22 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine; mp. 112°-113° C. On concentrating the filtrate to about one quarter of its volume a second crop of 2.5 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine is obtained; mp. 108°-109° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 g 1-benzyl4-piperidone and 1.14 g of 1,2-phenylenediamine in 15 mL of THF was added two spatula tips of molecular sieves 4Å. After stirring at room temperature for 10 minutes, 1.34 g of sodium triacetoxyborohydride was added and the reaction was stirred at room temperature for 18 hours. The reaction was quenched with 50 mL of CH3OH and diluted with EtOAc. After filtering molecular sieves, the filtrate was concentrated under reduced pressure. The residue was partitioned between 50 mL of EtOAc and 30 ml saturated NaHCO3 aqueous solution. After separating layers, the aqueous phase was extracted with 2×50 mL EtOAc. The combined organic phases were washed with 15 mL of brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with 100% EtOAc, then 90% EtOAc in CH3OH to give 666 mg of the title compound as a solid. 1H NMR (400 MHz, CDCl3): δ1.56 (m, 2H), 2.07 (m, 2H), 2.18(m, 2H), 2.87 (d, J=11.6 Hz, 2H), 3.29(m, 1H), 3.56(s, 2H), 6.69 (m, 3H), 6.72(m, 1H), 7.25-7.61(m, 5H). ESI-MS 282 (M+H); HPLC A: 1.92 min.
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